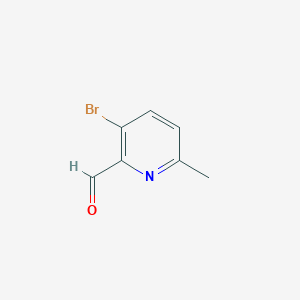
3-chloro-2-(difluoromethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid derivatives, such as “3-chloro-2-(difluoromethyl)benzoic acid”, are aromatic carboxylic acids where one of the hydrogen atoms in the benzene ring is replaced by a carboxyl group (-COOH). They are widely used in the synthesis of various organic compounds, including pharmaceuticals, dyes, and polymers .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring with a carboxyl group (-COOH), a chlorine atom, and a difluoromethyl group (-CF2H) attached to it . The exact positions of these substituents on the benzene ring would depend on the specific compound.Chemical Reactions Analysis
Benzoic acid derivatives can undergo a variety of chemical reactions, including esterification, reduction, and decarboxylation . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the other reactants present.Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many benzoic acid derivatives are irritants and can cause harm if ingested, inhaled, or come into contact with the skin . Always refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information.
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-chloro-2-(difluoromethyl)benzoic acid involves the introduction of a chloro group and a difluoromethyl group onto a benzoic acid molecule.", "Starting Materials": [ "Benzoic acid", "Chlorine gas", "Difluoromethane", "Sodium hydroxide", "Sulfuric acid", "Acetic anhydride", "Sodium acetate", "Methanol" ], "Reaction": [ "Benzoic acid is first reacted with thionyl chloride to form benzoyl chloride.", "Benzoyl chloride is then reacted with chlorine gas in the presence of a catalyst to introduce a chloro group onto the benzene ring.", "Difluoromethane is then reacted with sodium hydroxide and sulfuric acid to form difluoromethylsulfonic acid.", "The difluoromethylsulfonic acid is then reacted with benzene in the presence of a catalyst to introduce a difluoromethyl group onto the benzene ring.", "The resulting compound is then hydrolyzed with sodium hydroxide to form 3-chloro-2-(difluoromethyl)benzoic acid.", "The final step involves the esterification of 3-chloro-2-(difluoromethyl)benzoic acid with acetic anhydride and sodium acetate in methanol to form the desired compound." ] } | |
Numéro CAS |
1780697-53-1 |
Formule moléculaire |
C8H5ClF2O2 |
Poids moléculaire |
206.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



